molecular formula C11H11BrN2O2 B1290130 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid CAS No. 852391-45-8

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid

Cat. No. B1290130
CAS RN: 852391-45-8
M. Wt: 283.12 g/mol
InChI Key: VMMOOBBCGTVDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid” is also known as "7-bromo-L-tryptophan" . It is a derivative of tryptophan, an aromatic amino acid discovered by Frederick Hopkins in 1901 . This compound has a role as a human metabolite and a neurotransmitter .


Molecular Structure Analysis

The molecular structure of “2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid” is characterized by the presence of a bromine atom on the 7th position of the indole ring . The InChI code for this compound is 1S/C11H11BrN2O2/c12-8-3-1-2-7-6 (5-14-10 (7)8)4-9 (13)11 (15)16/h1-3,5,9,14H,4,13H2, (H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid” include a molecular weight of 283.12 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Safety And Hazards

The safety information for “2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid” indicates that it has the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMOOBBCGTVDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid

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